molecular formula C16H19ClN4O2S B2627251 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide CAS No. 444151-80-8

4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide

Cat. No.: B2627251
CAS No.: 444151-80-8
M. Wt: 366.86
InChI Key: NUQURKLZMVQEGG-UHFFFAOYSA-N
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Description

4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a chlorinated benzene ring, a pyridine ring, and a piperazine moiety. This compound is often utilized in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide typically involves multiple steps. One common method includes the chlorination of benzenesulfonamide, followed by the introduction of the pyridine and piperazine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide
  • This compound derivatives
  • Other sulfonamide-based compounds with similar structural features

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-20-8-10-21(11-9-20)16-7-4-14(12-18-16)19-24(22,23)15-5-2-13(17)3-6-15/h2-7,12,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQURKLZMVQEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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